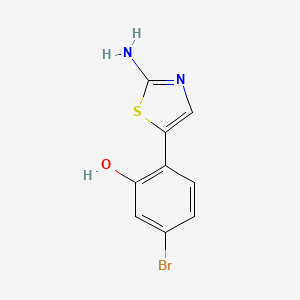
2-(2-Aminothiazol-5-yl)-5-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminothiazol-5-yl)-5-bromophenol is a chemical compound that features a thiazole ring substituted with an amino group at the 2-position and a bromophenol group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)-5-bromophenol typically involves the formation of the thiazole ring followed by bromination and phenol substitution. One common method involves the reaction of 2-aminothiazole with a brominated phenol derivative under specific conditions. The reaction is usually carried out in an aqueous ethanol medium at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of catalyst-free reactions and environmentally friendly solvents, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
2-(2-Aminothiazol-5-yl)-5-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenol group to a phenol or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
科学研究应用
2-(2-Aminothiazol-5-yl)-5-bromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Aminothiazol-5-yl)-5-bromophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell walls .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives, including 2-(2-Aminothiazol-5-yl)-5-bromophenol.
5-Bromothiazole: Another thiazole derivative with similar structural features.
2-(2-Aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinone: A compound with similar biological activity but different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a bromophenol group makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
属性
分子式 |
C9H7BrN2OS |
|---|---|
分子量 |
271.14 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-thiazol-5-yl)-5-bromophenol |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-1-2-6(7(13)3-5)8-4-12-9(11)14-8/h1-4,13H,(H2,11,12) |
InChI 键 |
GDIJEDDIVQCXHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)O)C2=CN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)
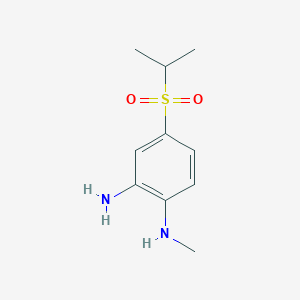
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)

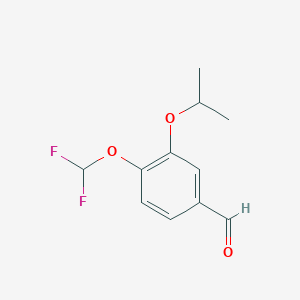
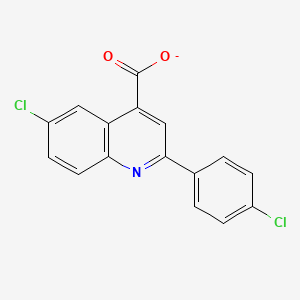
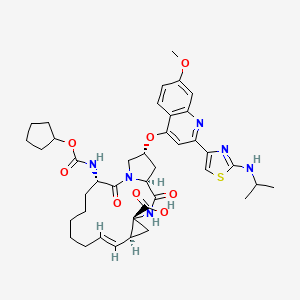
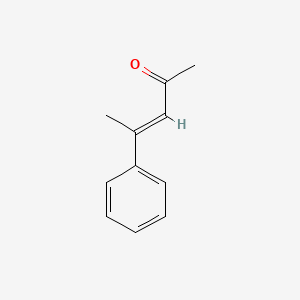
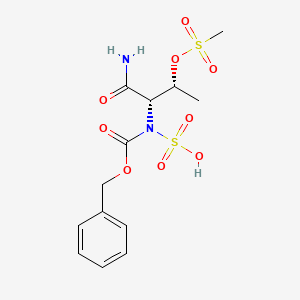
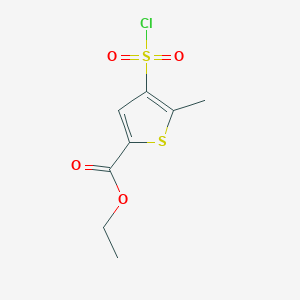
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
